1-Cyclopropyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine
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Overview
Description
1-Cyclopropyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine is a complex organic compound that features a cyclopropyl group, a piperidine ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine typically involves the reaction of cyclopropylamine with piperidine derivatives under controlled conditions. The dioxaborolane moiety is introduced through a boronation reaction using pinacol borane as a reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive boron-containing intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the dioxaborolane moiety to simpler boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Simpler boron-containing compounds.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Cyclopropyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its boron-containing structure.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research as a kinase inhibitor.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. This property is particularly useful in designing enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 1-Cyclopropyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine is unique due to its combination of a cyclopropyl group and a piperidine ring, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C15H26BNO2 |
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Molecular Weight |
263.19 g/mol |
IUPAC Name |
1-cyclopropyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine |
InChI |
InChI=1S/C15H26BNO2/c1-14(2)15(3,4)19-16(18-14)11-12-7-9-17(10-8-12)13-5-6-13/h11,13H,5-10H2,1-4H3 |
InChI Key |
YBVPSZYUDADGSP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CC2)C3CC3 |
Origin of Product |
United States |
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